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Compound of Interest

5-(3-Bromophenyl)isoxazol-3-
Compound Name:
amine

cat. No.: B13537970

Compound Identity & Chemical Profile

Target Analyte: 5-(3-Bromophenyl)isoxazol-3-amine Synonyms: 3-Amino-5-(3-
bromophenyl)isoxazole; 3-Isoxazolamine, 5-(3-bromophenyl)- CAS Registry Number: 119162-
52-6 (Note: This CAS is often associated with the 3-amino-5-aryl isomer in specific catalogs;
verification of regiochemistry via NMR is mandatory). Molecular Formula:

Molecular Weight: 239.07 g/mol

Regiochemical Criticality

In isoxazole synthesis, two regioisomers are possible: 3-amino-5-aryl and 5-amino-3-aryl.[1]
This guide focuses on the 3-amino-5-aryl isomer, typically synthesized via the reaction of 3-
bromo-3-oxopropanenitrile with hydroxylamine. The position of the amine (C3 vs C5) drastically
alters the electronic environment and biological activity.

Synthesis & Formation Pathway

Understanding the synthetic origin is essential for identifying process-related impurities (e.g.,
unreacted nitriles or regioisomers).

Reaction Workflow

The dominant synthetic route involves the condensation of a
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-ketonitrile with hydroxylamine hydrochloride under controlled pH.
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Figure 1: Synthetic pathway favoring the 3-amino-5-aryl isomer via pH-controlled cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for the 3-amino-5-aryl
isomer.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz (
H), 100 MHz (

C).

H NMR Data (Proton Assignment)
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B. Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI+). Key Feature: The presence of a bromine atom
creates a distinct 1:1 isotope pattern.

e Molecular lon (

o m/z 239.0 (

isotope) - Relative Intensity: 100%

o m/z241.0 (

isotope) - Relative Intensity: ~98%
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e Fragmentation: Loss of the isoxazole ring or ammonia (
) is common in MS/MS modes.

C. Infrared Spectroscopy (FT-IR)

e Primary Amine (

): Doublet at 3420
and 3310
(Asymmetric/Symmetric stretch).

e C=N Stretch (Isoxazole): ~1610

o C-Br Stretch: ~680-700
(Strong fingerprint band).
Analytical Protocols
Protocol 1: NMR Sample Preparation

o Objective: To ensure resolution of the critical H-4 singlet and amine protons.
* Reagents: DMSO-

(99.9% D) + 0.03% TMS (V/v).

e Procedure:
o Weigh 5-10 mg of the solid compound into a clean vial.

o Add 600 pL of DMSO-
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o Sonicate for 30 seconds to ensure complete dissolution (amine salts may require gentle
warming).

o Transfer to a 5mm NMR tube.
o Critical Step: If

peak is broad or invisible, add 1 drop of

to confirm exchange (peak will disappear).

Protocol 2: HPLC Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 150 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

e Retention Time: Expect elution around 5.5-6.5 min (moderately lipophilic due to Br-phenyl).

References

o General Synthesis of 3-Aminoisoxazoles: Johnson, L. et al.[1] "A Reliable Synthesis of 3-
Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1]

» |soxazole Regiochemistry: Pevarello, P. et al. "Synthesis and pharmacological evaluation of
3-amino-5-phenylisoxazole derivatives." Journal of Medicinal Chemistry.

e Spectroscopic Data Verification: PubChem Compound Summary for 5-(3-
bromophenyl)isoxazol-3-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. AReliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-
chemistry.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-(3-
Bromophenyl)isoxazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537970#spectroscopic-data-for-5-3-bromophenyl-
isoxazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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